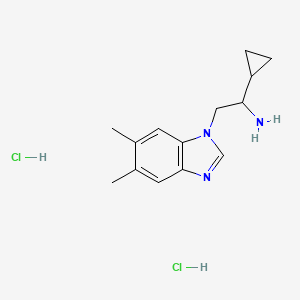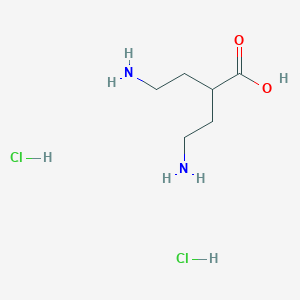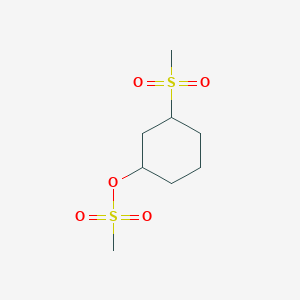
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride: is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential biological activities.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as ®-2-hydroxy-4-phenylbutanoate esters, are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescription drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that similar compounds inhibit enkephalinase(s) to augment met5-enkephalin-induced anti-nociception .
Biochemical Pathways
Given its potential role as a precursor to ace inhibitors , it may be involved in the renin-angiotensin system, which regulates blood pressure and fluid balance.
Result of Action
Similar compounds are known to augment met5-enkephalin-induced anti-nociception , suggesting potential analgesic effects.
Analyse Biochimique
Biochemical Properties
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as carbonyl reductases, which are involved in the reduction of ethyl 2-oxo-4-phenylbutanoate to produce optically active ®-2-hydroxy-4-phenylbutanoate esters . These interactions are crucial for the biocatalytic preparation of chiral compounds used in pharmaceuticals. The nature of these interactions involves the binding of this compound to the active sites of the enzymes, facilitating the reduction process.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it has been observed to impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been found to inhibit certain enzymes involved in the production of vasoconstrictor angiotensin II, thereby lowering blood pressure . These binding interactions lead to changes in enzyme activity and subsequent alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing blood pressure by inhibiting angiotensin II production . At high doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biocatalytic synthesis using phenylalanine dehydrogenase. This process involves the transformation of 2-oxo-4-phenylbutanoic acid to the desired product using recombinant aromatic L-amino acid transaminase . The reaction conditions typically include mild temperatures and pH levels to ensure high enantioselectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale biocatalytic processes. These processes often utilize genetically modified enzymes to enhance the efficiency and yield of the desired product. The use of continuous product removal and fed-batch substrate addition can further improve the overall productivity of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the production of chiral intermediates and other fine chemicals.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-phenylbutanoic acid: A precursor in the synthesis of angiotensin-converting enzyme inhibitors.
Phenylbutyric acid: Used in the treatment of urea cycle disorders and has anti-inflammatory properties.
L-Homophenylalanine: A key intermediate in the production of various pharmaceuticals.
Uniqueness: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for important pharmaceuticals further highlights its significance in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCENOFSMNCAGEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432677-71-8 |
Source


|
| Record name | 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)





![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)



